2,5-Diaminobenzenethiol

Catalog No.
S3341504
CAS No.
507246-12-0
M.F
C6H8N2S
M. Wt
140.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diaminobenzenethiol

CAS Number

507246-12-0

Product Name

2,5-Diaminobenzenethiol

IUPAC Name

2,5-diaminobenzenethiol

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

InChI

InChI=1S/C6H8N2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,7-8H2

InChI Key

ANOCYDFVIZFQDK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)S)N

Canonical SMILES

C1=CC(=C(C=C1N)S)N

Organic Synthesis and Material Science

  • Building Block for Polymers and Ligands

    The presence of both amine and thiol functionalities allows 2,5-Diaminobenzenethiol to act as a versatile building block for the synthesis of polymers and ligands. The amine groups can participate in condensation reactions to form polyamides or polyimines, while the thiol group can be used for attachment to metal centers or surfaces, creating functional materials with specific properties [].

  • Precursor for Conducting Polymers

    The combination of aromatic rings and amine groups in 2,5-Diaminobenzenethiol suggests potential for its use as a precursor for conducting polymers. These polymers possess unique electrical conductivity properties that make them valuable in applications like organic electronics and sensors.

Medicinal Chemistry and Pharmaceutical Research

  • Development of Therapeutic Agents

    The amine and thiol groups of 2,5-Diaminobenzenethiol can be modified to introduce various functionalities, potentially leading to the creation of novel therapeutic agents. The thiol group, in particular, can be used to create prodrugs or drugs that target specific biological processes [].

  • Design of Metal Chelators

    The ability of the thiol group to bind to metal ions makes 2,5-Diaminobenzenethiol a potential candidate for the design of metal chelators. These molecules can be used to sequester toxic metals in the body or for diagnostic purposes [].

2,5-Diaminobenzenethiol, also known as 2,5-diaminothiophenol, is an organic compound with the molecular formula C₆H₈N₂S. It features two amine groups and a thiol group attached to a benzene ring, specifically at the 2 and 5 positions. This compound is characterized by its potential for diverse chemical reactivity due to the presence of both amine and thiol functional groups, making it a valuable intermediate in organic synthesis and materials science. Its structure allows for various interactions, including hydrogen bonding and nucleophilic attacks, which are critical in many

  • Nucleophilic Substitution: The thiol group can act as a nucleophile in reactions with electrophiles.
  • Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Acylation: The amine groups can undergo acylation to form amides.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

These reactions highlight its versatility as a building block in organic synthesis .

Several methods exist for synthesizing 2,5-diaminobenzenethiol:

  • Reduction of Nitro Compounds: Starting from 2,5-dinitrobenzenethiol, reduction using hydrogen gas in the presence of a catalyst can yield the desired diamine.
  • Substitution Reactions: Reacting 2,5-dichlorobenzenethiol with ammonia or primary amines under suitable conditions can produce 2,5-diaminobenzenethiol.
  • Direct Amination: The direct amination of thiophenols using ammonia or amines in the presence of catalysts has been reported as an effective route .

The applications of 2,5-diaminobenzenethiol span various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Used in the production of polymers and coatings due to its reactive functional groups.
  • Analytical Chemistry: Acts as a reagent for detecting metal ions through complexation reactions.
  • Biochemical Research: Potential use in studying enzyme mechanisms and interactions due to its biological activity .

Several compounds exhibit structural similarities to 2,5-diaminobenzenethiol. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
3,4-DiaminobenzenethiolSimilar amine and thiol groupsDifferent positional isomer affecting reactivity
2-Amino-5-nitrobenzenethiolContains a nitro group instead of an amineExhibits different biological activities due to nitro group
Benzene-1,4-dithiolContains two thiol groupsLacks amino groups but shows significant reactivity towards metals

These compounds share some functional similarities but differ significantly in their reactivity and potential applications due to their unique structural features .

XLogP3

0.7

Wikipedia

2,5-Diaminobenzene-1-thiol

Dates

Last modified: 07-26-2023

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